N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of carbamothioyl-furan-2-carboxamide derivatives. These compounds have shown promising pharmacological properties, including anti-cancer and anti-microbial activities . The structure of this compound includes a furan ring, a nitrophenyl group, and a carbamothioyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. The process begins with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 2-nitrophenyl isothiocyanate in the presence of a base, such as triethylamine, to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant anti-microbial activity against various bacterial and fungal strains.
Medicine: Shows promising anti-cancer activity against human cancer cell lines such as HepG2, Huh-7, and MCF-7.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways. Its anti-microbial activity is believed to result from its ability to disrupt the cell membrane integrity of microbial cells .
Comparison with Similar Compounds
Similar Compounds
N-[(3-nitrophenyl)carbamothioyl]-2-furamide: Similar structure with a different position of the nitro group.
N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide: Contains a methyl group in addition to the nitro group.
Uniqueness
N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide is unique due to its specific combination of a furan ring, nitrophenyl group, and carbamothioyl group, which confer distinct chemical and biological properties. Its ability to exhibit both anti-cancer and anti-microbial activities makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H9N3O4S |
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Molecular Weight |
291.28 g/mol |
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H9N3O4S/c16-11(10-6-3-7-19-10)14-12(20)13-8-4-1-2-5-9(8)15(17)18/h1-7H,(H2,13,14,16,20) |
InChI Key |
NWTAJLXIUHMZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
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